molecular formula C7H2ClF3O B1295501 2,4,5-Trifluorobenzoyl chloride CAS No. 88419-56-1

2,4,5-Trifluorobenzoyl chloride

Cat. No.: B1295501
CAS No.: 88419-56-1
M. Wt: 194.54 g/mol
InChI Key: STBGCAUUOPNJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2,4,5-Trifluorobenzoyl chloride is primarily used as a reagent in the synthesis of various organic compounds . It doesn’t have a specific biological target, but its reactivity makes it a valuable tool in chemical synthesis.

Mode of Action

As an acyl chloride, this compound is highly reactive. It readily undergoes nucleophilic acyl substitution reactions with various nucleophiles, including amines and alcohols, to form amides and esters, respectively . The trifluoromethyl group on the benzene ring can significantly influence the electronic properties of the molecule, potentially affecting its reactivity.

Biochemical Pathways

Given that this compound is primarily used as a synthetic reagent, it doesn’t directly participate in any biochemical pathways. It can be used to synthesize various organic compounds, including pharmaceuticals and other biologically active molecules .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would likely depend on factors such as its lipophilicity, water solubility, and chemical stability .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through chemical reactions . For example, it has been used in the synthesis of glycosylated derivatives of some fluoroquinolone antibiotics .

Action Environment

The action of this compound is highly dependent on the reaction conditions, including temperature, solvent, and the presence of other reagents . Its stability and reactivity can also be influenced by environmental factors such as humidity and light exposure.

Biochemical Analysis

Biochemical Properties

2,4,5-Trifluorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of glycosylated derivatives. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. This interaction is crucial for the formation of glycosidic bonds, which are essential in the synthesis of glycosylated antibiotics . Additionally, this compound can react with proteins and other biomolecules, forming covalent bonds that can modify their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes through covalent bonding. This modification can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and the production of metabolites . These effects can vary depending on the concentration and exposure time of the compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their catalytic activity. This compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its reactivity and potency . Long-term exposure to the compound can result in cumulative effects on cells, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic flux . Toxic or adverse effects can occur at high doses, including tissue damage and disruption of normal cellular processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with biomolecules . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and reactivity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biochemical effects

Properties

IUPAC Name

2,4,5-trifluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-7(12)3-1-5(10)6(11)2-4(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBGCAUUOPNJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00237036
Record name 2,4,5-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88419-56-1
Record name 2,4,5-Trifluorobenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088419561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trifluorobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.154.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5.24 g of 2,4,5-trifluorobenzoic acid in 50 ml of ether containing two drops of N,N-dimethylformamide was added, under argon, oxalyl chloride dropwise over 30 minutes. Stirring was continued for an additional 30 minutes when gas evolution ceased. The ether was removed in vacuo and the residue vacuum distilled to give 5.07 g of the desired compound, bp 26°-27° C./0.75 mm.
Quantity
5.24 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 20 ml of anhydrous benzene were added 3.4 g of 2,4,5-trifluorobenzoic acid and 10 ml of thionyl chloride, and the mixture was refluxed for 2 hours. After removing the solvent, excess thionyl chloride was removed three times as an azeotropic mixture with benzene to obtain 2,4,5-trifluorobenzoyl chloride.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trifluorobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2,4,5-Trifluorobenzoyl chloride
Reactant of Route 3
Reactant of Route 3
2,4,5-Trifluorobenzoyl chloride
Reactant of Route 4
2,4,5-Trifluorobenzoyl chloride
Reactant of Route 5
2,4,5-Trifluorobenzoyl chloride
Reactant of Route 6
2,4,5-Trifluorobenzoyl chloride
Customer
Q & A

Q1: How is 2,4,5-trifluorobenzoyl chloride utilized in synthesizing fluoroquinolones, and what makes it significant in this process?

A1: this compound acts as an electrophilic building block in the synthesis of fluoroquinolones. [, ] Specifically, it reacts with ethyl 2-pyridylacetate, followed by an intramolecular cyclization, to form the core tricyclic ring system characteristic of fluoroquinolones. [] The presence of fluorine atoms on the benzoyl chloride is crucial. These fluorine atoms contribute to the desired pharmacological properties of the resulting fluoroquinolone antibiotic by influencing its binding affinity to bacterial targets and its pharmacokinetic profile.

Q2: The research mentions the synthesis of aryl glycosides using this compound. What is the rationale behind synthesizing these derivatives, and what potential advantages do they offer?

A2: The synthesis of aryl glycosides, where a sugar molecule is attached to the fluoroquinolone core, aims to improve the drug's pharmacokinetic properties, particularly its uptake and distribution. [] Researchers hypothesize that these glycosylated derivatives might exploit the body's natural sugar transport systems, leading to enhanced cellular uptake and potentially overcoming resistance mechanisms in bacteria. [] While preliminary findings suggest that some glycosylated derivatives show promising activity, further research is needed to fully elucidate their transport mechanisms and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.